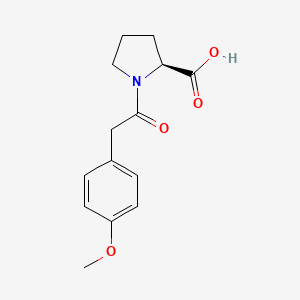

(S)-1-(4-methoxyphenylacetyl)proline

Description

Historical Development and Significance of Proline and its Derivatives in Asymmetric Synthesis

The use of proline and its derivatives in asymmetric synthesis has a rich history, dating back to the pioneering work in the 1970s. Early research by Hajos and Parrish, and by Eder, Sauer, and Wiechert, independently demonstrated the remarkable ability of L-proline to catalyze intramolecular aldol reactions with high enantioselectivity. nih.govmdpi.com This discovery was a seminal moment in the development of organocatalysis, showcasing that a simple, naturally occurring amino acid could rival the stereocontrol previously dominated by metal-based catalysts and enzymes. nih.govwikipedia.org

The significance of proline lies in its rigid pyrrolidine (B122466) ring, which restricts conformational flexibility and provides a well-defined chiral environment for asymmetric transformations. unibo.it This inherent chirality is effectively transferred to the transition state of a reaction, thereby directing the formation of one enantiomer over the other. wikipedia.org Over the decades, the scope of proline catalysis has expanded dramatically to include a wide array of reactions such as Mannich reactions, Michael additions, and Diels-Alder reactions. wikipedia.orgclockss.org

The development of proline derivatives has been a continuous area of research aimed at fine-tuning the catalyst's performance. Modifications to the proline scaffold, such as the introduction of substituents on the pyrrolidine ring or acylation of the nitrogen atom, have led to the creation of a diverse library of organocatalysts with enhanced reactivity, selectivity, and solubility. nih.gov These derivatives have proven to be instrumental in expanding the utility of proline-based organocatalysis in the synthesis of complex molecules. unibo.it

Academic Research Context of N-Acyl Proline Derivatives in Modern Organic Synthesis

In modern organic synthesis, N-acyl proline derivatives are explored for a variety of applications, leveraging the synergistic effects of the proline scaffold and the N-acyl group. The acylation of the proline nitrogen atom significantly influences the electronic and steric properties of the molecule. This modification can enhance the catalyst's solubility in organic solvents, modulate its reactivity, and provide additional points of interaction for substrate binding and transition state stabilization.

Academic research has demonstrated that N-acyl proline derivatives can be effective in a range of asymmetric transformations. For instance, they have been employed as ligands in metal-catalyzed reactions and as organocatalysts in their own right. The nature of the acyl group can be systematically varied to fine-tune the catalyst's performance for a specific application. For example, the introduction of bulky acyl groups can enhance enantioselectivity by creating a more sterically demanding chiral pocket. Conversely, the incorporation of electron-withdrawing or electron-donating groups can modulate the nucleophilicity of the proline nitrogen and the acidity of the carboxylic acid proton, thereby influencing the catalytic cycle.

The versatility of N-acyl proline derivatives has also led to their use in the synthesis of complex molecules and as building blocks for larger, more intricate catalytic systems. Research continues to explore the synthesis of novel N-acyl proline derivatives and their application in challenging asymmetric transformations, pushing the boundaries of what is achievable with organocatalysis.

Specific Research Focus on (S)-1-(4-Methoxyphenylacetyl)proline within this Class of Compounds

While the class of N-acyl proline derivatives has been extensively studied, a specific and in-depth research focus on this compound is not prominently documented in the available scientific literature. However, based on the principles of organocatalyst design, one can infer the potential research interest in this particular compound.

The 4-methoxyphenylacetyl group introduces several key features to the proline scaffold:

Steric Hindrance: The phenylacetyl group provides a degree of steric bulk around the nitrogen atom, which can be beneficial for creating a well-defined chiral pocket and enhancing enantioselectivity in catalytic applications.

Hydrogen Bonding and π-π Interactions: The aromatic ring and the methoxy (B1213986) group offer potential sites for non-covalent interactions, such as hydrogen bonding and π-π stacking, with substrates. These interactions can play a crucial role in the organization of the transition state and the stereochemical outcome of the reaction.

A hypothetical research focus on this compound would likely involve its synthesis and evaluation as an organocatalyst in various asymmetric reactions. Comparative studies with other N-acyl proline derivatives would be essential to elucidate the specific contribution of the 4-methoxyphenylacetyl group to the catalyst's performance. Furthermore, its application as a chiral auxiliary or as a ligand in metal-catalyzed processes would also be a logical avenue for investigation. While dedicated studies on this specific molecule are not readily found, its structure represents a rational design within the broader and highly fruitful area of N-acyl proline chemistry.

Data Tables

Table 1: Key Structural Features of this compound and Their Potential Influence

| Structural Feature | Component | Potential Influence in Organocatalysis |

| Chiral Center | (S)-Proline Scaffold | Provides the fundamental chirality for asymmetric induction. |

| Pyrrolidine Ring | (S)-Proline Scaffold | Offers a rigid conformational framework, leading to predictable stereochemical outcomes. |

| Carboxylic Acid | (S)-Proline Scaffold | Can participate in hydrogen bonding to activate substrates and stabilize transition states. |

| N-Acyl Group | 4-Methoxyphenylacetyl | Modulates steric and electronic properties; enhances solubility in organic solvents. |

| Aromatic Ring | 4-Methoxyphenylacetyl | Can engage in π-π stacking interactions with substrates. |

| Methoxy Group | 4-Methoxyphenylacetyl | Electron-donating group that can influence the electronic nature of the catalyst. |

Table 2: Comparison of Proline and a Generic N-Acyl Proline Derivative

| Property | L-Proline | N-Acyl Proline Derivative |

| Solubility | Generally soluble in polar solvents like DMSO and water. | Solubility can be tuned by the nature of the acyl group; often more soluble in a wider range of organic solvents. |

| Acidity of COOH | pKa ≈ 1.99 | Can be influenced by the electronic nature of the acyl group. |

| Nucleophilicity of N | Secondary amine. | Amide nitrogen, generally less nucleophilic. |

| Steric Hindrance | Relatively low. | Increased steric bulk around the nitrogen atom, which can enhance enantioselectivity. |

| Catalytic Activity | Effective in a wide range of reactions. | Activity and selectivity are modulated by the acyl group. |

Structure

3D Structure

Properties

Molecular Formula |

C14H17NO4 |

|---|---|

Molecular Weight |

263.29 g/mol |

IUPAC Name |

(2S)-1-[2-(4-methoxyphenyl)acetyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C14H17NO4/c1-19-11-6-4-10(5-7-11)9-13(16)15-8-2-3-12(15)14(17)18/h4-7,12H,2-3,8-9H2,1H3,(H,17,18)/t12-/m0/s1 |

InChI Key |

XFSWPTSIOPOLHW-LBPRGKRZSA-N |

Isomeric SMILES |

COC1=CC=C(C=C1)CC(=O)N2CCC[C@H]2C(=O)O |

Canonical SMILES |

COC1=CC=C(C=C1)CC(=O)N2CCCC2C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for S 1 4 Methoxyphenylacetyl Proline

General Asymmetric Synthetic Routes to Chiral Proline Derivatives

The synthesis of enantiomerically pure proline derivatives is a cornerstone of medicinal chemistry and peptide science. organic-chemistry.org The pyrrolidine (B122466) ring is a prevalent feature in numerous natural products and active pharmaceutical ingredients. acs.org Proline's unique rigid structure makes it a valuable component for inducing specific conformations in peptides and as a privileged catalyst in asymmetric synthesis. organic-chemistry.orgresearchgate.net Consequently, a variety of stereoselective methods have been developed to access these crucial building blocks. uow.edu.au

Chiral Pool Synthesis Strategies Utilizing L-Proline Precursors

One of the most direct and common approaches to synthesizing chiral proline derivatives is the use of naturally occurring L-proline as a starting material. This "chiral pool" strategy leverages the inherent stereochemistry of the natural amino acid, avoiding the need to create the chiral center from scratch. nih.gov L-proline is an inexpensive and readily available molecule in both enantiomeric forms, making it an attractive precursor. libretexts.org

Synthetic modifications often begin with the functionalization of the proline ring. For instance, derivatives of 4-hydroxyproline (B1632879), which is also accessible from the chiral pool, serve as versatile intermediates for introducing a wide range of substituents at the C4 position. nih.govresearchgate.net Similarly, functionalization at the C3 and C5 positions can be achieved through various chemical transformations. nih.gov Palladium-catalyzed C–H functionalization has been used to stereospecifically install aryl and vinyl groups at the unactivated C3 position of proline derivatives, directly affording cis-2,3-disubstituted pyrrolidines. acs.org These methods demonstrate how the existing stereocenter of L-proline can direct the stereochemical outcome of subsequent reactions, allowing for the synthesis of complex, optically pure proline analogues.

Diastereoselective Synthetic Approaches for Pyrrolidine Ring Functionalization

Diastereoselective synthesis is crucial for creating proline derivatives with multiple stereocenters. These methods often involve the functionalization of a pre-existing chiral proline scaffold, where the resident stereocenter influences the stereochemistry of the newly formed center.

Several strategies have been developed for the diastereoselective functionalization of the pyrrolidine ring:

Michael Additions: The addition of nucleophiles to activated proline derivatives, such as 2,3-didehydroprolinates, can proceed with high diastereoselectivity. The use of organometallic reagents, like Grignard reagents in the presence of copper catalysts, can lead to 1,4-addition products with excellent control over the relative stereochemistry. nih.gov

Palladium-Mediated Couplings: Functionalization can be achieved via palladium-mediated coupling reactions on enol triflates derived from 3-oxo-proline esters, allowing the introduction of various substituents at the C3 position. nih.gov

Cycloaddition Reactions: Asymmetric 1,3-dipolar cycloaddition reactions using azomethine ylides derived from imino esters can produce highly functionalized, poly-substituted proline derivatives with a high degree of regio- and diastereoselectivity. uow.edu.au

Cascade Reactions: Efficient access to highly functionalized proline derivatives has been demonstrated through Cu(I)-catalyzed cascade reactions, which can construct the proline framework with high diastereoselectivity in a single process. mdpi.comnih.gov

These methods enable the synthesis of complex pyrrolidine structures with defined stereochemistry, which are valuable as building blocks for pharmaceuticals and peptidomimetics. acs.orgnih.gov

Enantioselective Catalytic Synthesis of Proline Analogues

In contrast to chiral pool synthesis, enantioselective catalytic methods build the chiral proline ring from achiral or racemic precursors. These approaches are highly versatile and have been a major focus of modern organic synthesis. libretexts.org

Key catalytic strategies include:

Organocatalysis: L-proline and its derivatives are themselves powerful organocatalysts, capable of promoting a wide range of asymmetric transformations such as aldol, Mannich, and Michael reactions with high enantioselectivity. researchgate.netlibretexts.orgresearchgate.netnih.gov These catalysts operate through the formation of nucleophilic enamine or electrophilic iminium ion intermediates. libretexts.org The principles of proline catalysis have been extended to the synthesis of proline analogues themselves. For example, chiral pyrrolidine derivatives have been used as catalysts in enantioselective tandem reactions to produce substituted prolines. nih.gov

Phase-Transfer Catalysis: Chiral phase-transfer catalysis is a well-established strategy for the enantioselective alkylation of glycine-derived imines to prepare enantioenriched α-amino acids, including proline precursors. nih.gov This method has been successfully applied to the synthesis of (S)-4-methyleneproline scaffolds, which are versatile intermediates for various 4-substituted prolines. nih.gov

Metal Catalysis: Transition metal catalysts, particularly those based on rhodium and palladium, are effective in the enantioselective synthesis of proline analogues. Rhodium-catalyzed asymmetric conjugate addition reactions, for example, have been developed for the synthesis of trans-3-substituted proline derivatives. nih.gov

These catalytic methods offer powerful and flexible routes to a diverse array of chiral proline analogues that may not be readily accessible from the chiral pool. nih.gov

Specific Strategies for the Formation of the N-(4-Methoxyphenylacetyl) Moiety

The final step in the synthesis of (S)-1-(4-methoxyphenylacetyl)proline is the formation of an amide bond between the secondary amine of the L-proline ring and 4-methoxyphenylacetic acid. This N-acylation reaction is a standard transformation in peptide chemistry.

Acylation Reactions at the Proline Nitrogen

The acylation of the secondary amine of proline is typically achieved by reacting L-proline (or its ester derivative) with an activated form of 4-methoxyphenylacetic acid. researchgate.net The unique cyclic structure and the secondary nature of proline's amino group can influence its reactivity compared to primary amino acids, sometimes requiring specific coupling reagents for high yields. researchgate.net

Common methods for this transformation include:

Use of Acyl Chlorides: 4-methoxyphenylacetic acid can be converted to the more reactive 4-methoxyphenylacetyl chloride, for example by using thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.net The resulting acyl chloride readily reacts with the proline nitrogen, usually in the presence of a base (like pyridine (B92270) or triethylamine) to neutralize the HCl byproduct. google.com

Peptide Coupling Reagents: A wide array of coupling reagents developed for peptide synthesis can be employed to facilitate the amide bond formation directly from the carboxylic acid and the amine. These reagents activate the carboxylic acid group, making it susceptible to nucleophilic attack by the proline nitrogen. iris-biotech.dearkat-usa.org

A patent for the synthesis of the closely related N-phenylacetyl-L-proline describes reacting L-proline with phenylacetyl chloride in chloroform (B151607) with pyridine as a base. google.com This provides a direct analogy for the synthesis of the target compound.

| Reagent Class | Examples | Typical Additives | Notes |

|---|---|---|---|

| Carbodiimides | DCC, DIC, EDC | HOBt, HOAt, OxymaPure® | Widely used, additives suppress racemization and side reactions. iris-biotech.debachem.com |

| Phosphonium Salts | BOP, PyBOP, PyAOP | - | Highly reactive reagents often used in solid-phase synthesis. arkat-usa.org |

| Uronium/Aminium Salts | HATU, HBTU, COMU® | - | Very efficient and fast-acting reagents. iris-biotech.debachem.com |

Optimization of Reaction Conditions for Yield and Stereochemical Fidelity

Achieving a high yield and preventing racemization at the α-carbon of proline are the primary goals when optimizing the N-acylation reaction. bachem.com The stereochemical integrity of the proline chiral center must be maintained throughout the synthesis.

Key factors to consider for optimization include:

Solvent: The reaction is typically carried out in anhydrous organic solvents such as chloroform, dichloromethane (B109758) (DCM), or dimethylformamide (DMF) to prevent hydrolysis of the activated acid or acyl chloride. google.comresearchgate.net

Base: A non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), is often required, particularly when using coupling reagents or when the proline starting material is a salt (e.g., hydrochloride). researchgate.netbachem.com The amount of base can be critical to ensure the proline nitrogen is sufficiently nucleophilic. researchgate.net

Temperature: Acylation reactions are often initiated at low temperatures (e.g., 0 °C) to control the reaction rate and minimize side reactions, before being allowed to warm to room temperature. google.com

Activation Time: When using coupling reagents like HATU, a pre-activation step, where the carboxylic acid and coupling reagent are mixed before adding the amine component, can be beneficial. researchgate.net

Additives: For carbodiimide-mediated couplings, the use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or its analogues is crucial for accelerating the coupling rate and, most importantly, suppressing racemization. bachem.com

By carefully controlling these parameters, the N-acylation can be performed efficiently to produce this compound in high yield and high optical purity.

Preparation of Structurally Diverse Derivatives and Analogues of this compound

The generation of a library of this compound analogues hinges on versatile synthetic routes that allow for the introduction of various functional groups at specific positions of the molecule. The primary strategies involve either modifying the proline scaffold prior to acylation or altering the acyl group that is attached to the proline nitrogen.

A common and effective strategy for creating analogues of this compound is to first synthesize a 4-substituted proline derivative, which is then acylated with 4-methoxyphenylacetic acid or a reactive equivalent. This approach allows for the introduction of a wide range of substituents at the 4-position of the pyrrolidine ring, thereby modulating the steric and electronic properties of the final compound. A general synthetic scheme involves the preparation of a 4-substituted (S)-proline ester, followed by N-acylation and subsequent deprotection of the carboxyl group.

The synthesis of 4-substituted proline derivatives often starts from commercially available (2S,4R)-4-hydroxy-L-proline. The hydroxyl group at the C4 position serves as a versatile handle for a variety of chemical transformations, including oxidation, nucleophilic substitution, and elimination reactions.

For instance, the synthesis of 4-arylmethylproline derivatives has been achieved through a Suzuki cross-coupling reaction. ethz.ch This methodology allows for the introduction of various aryl moieties at the 4-position of the proline ring, expanding the diversity of accessible analogues.

Furthermore, the preparation of 4,4-difluoro-L-proline and 4-keto-L-proline containing dipeptide derivatives has been reported. nih.gov These syntheses typically involve the oxidation of a 4-hydroxyproline derivative to the corresponding 4-keto-proline, which can then be fluorinated using reagents like diethylaminosulfur trifluoride (DAST). nih.gov

A general route to 4-substituted this compound derivatives is outlined below:

Protection of (S)-proline: The synthesis often begins with the protection of the amino and carboxyl groups of a 4-substituted (S)-proline derivative.

Acylation: The protected 4-substituted (S)-proline is then acylated with 4-methoxyphenylacetyl chloride or 4-methoxyphenylacetic acid using a suitable coupling agent.

Deprotection: The final step involves the removal of the protecting groups to yield the desired 4-substituted this compound derivative.

Below is an interactive data table summarizing various 4-substituted proline derivatives that can serve as precursors for the synthesis of this compound analogues.

| Precursor Compound | 4-Substituent | Synthetic Approach |

| (2S,4R)-4-Hydroxy-L-proline | -OH | Commercially available starting material |

| (2S,4S)-4-Fluoro-L-proline | -F | Nucleophilic fluorination of a 4-hydroxyproline derivative nih.gov |

| (2S)-4-Oxo-L-proline | =O | Oxidation of 4-hydroxyproline nih.gov |

| 4-(Arylmethyl)proline | -CH2-Aryl | Suzuki cross-coupling reaction ethz.ch |

| (2S,4R)-4-Methyl-L-proline | -CH3 | Stereoselective synthesis from (cis)-4-hydroxy-L-proline mdpi.com |

| 4-(Trifluoromethoxy)proline | -OCF3 | Fluorodesulfurization of corresponding 4-hydroxyprolines researchgate.net |

The general synthetic approach involves the acylation of (S)-proline or its esters with a variety of substituted phenylacetic acids or their corresponding acyl chlorides. This method is analogous to the Schotten-Baumann reaction conditions often employed for N-acylation of amino acids.

A typical procedure would involve dissolving (S)-proline in an aqueous alkaline solution, followed by the dropwise addition of the desired acyl chloride. The reaction is generally carried out at low temperatures to control exothermicity and minimize side reactions. After the reaction is complete, the product is isolated by acidification and extraction.

This methodology allows for the synthesis of a wide array of analogues where the 4-methoxyphenylacetyl group is replaced by other acyl moieties. For example, using phenylacetyl chloride would yield (S)-1-(phenylacetyl)proline, while employing a substituted phenylacetyl chloride would introduce different functional groups on the phenyl ring of the acyl moiety.

The following interactive data table provides examples of different acyl groups that can be coupled with (S)-proline to generate a diverse set of analogues.

| Acyl Chloride | Resulting Analogue |

| Phenylacetyl chloride | (S)-1-(Phenylacetyl)proline |

| (4-Chlorophenyl)acetyl chloride | (S)-1-((4-Chlorophenyl)acetyl)proline |

| (4-Nitrophenyl)acetyl chloride | (S)-1-((4-Nitrophenyl)acetyl)proline |

| (3,4-Dimethoxyphenyl)acetyl chloride | (S)-1-((3,4-Dimethoxyphenyl)acetyl)proline |

| Naphthylacetyl chloride | (S)-1-(Naphthylacetyl)proline |

Structural Role and Utility of S 1 4 Methoxyphenylacetyl Proline As a Chiral Scaffold in Molecular Design

Design of Conformationally Constrained Scaffolds

The ability to control the spatial arrangement of atoms in a molecule is fundamental to designing bioactive compounds and functional materials. (S)-1-(4-methoxyphenylacetyl)proline serves as an excellent starting point for creating conformationally constrained scaffolds, where the inherent rigidity of the proline ring is used to limit the molecule's flexibility and favor specific spatial orientations. researchgate.net

The five-membered pyrrolidine (B122466) ring of proline is not planar and exists in two primary puckered conformations, known as Cγ-endo (DOWN) and Cγ-exo (UP). nih.govnih.gov These puckering states are in equilibrium and directly influence the backbone dihedral angles (φ, ψ) of the peptide chain. nih.gov The endo pucker is associated with more extended conformations, while the exo pucker favors more compact, turn-like structures. nih.gov

The substituents on the pyrrolidine ring are a critical factor in determining the preferred pucker. acs.org While this compound itself is unsubstituted on the ring, its foundational structure is the basis for derivatives where ring substituents can be introduced to lock the conformation. For instance, sterically demanding groups or electron-withdrawing substituents at the C4 position can shift the endo-exo equilibrium, thereby providing precise control over the local and, consequently, the global conformation of a peptide or peptidomimetic. nih.govnih.gov The interplay between steric and stereoelectronic effects dictates the conformational landscape of the molecule. nih.gov This control is crucial for designing molecules that can adopt specific secondary structures, such as β-turns or helices. researchgate.net

| Substituent at C4 Position | Preferred Ring Pucker | Rationale |

| Bulky/Steric Group (e.g., tert-butyl) | Favors endo for 4R isomer, exo for 4S isomer | The bulky group preferentially occupies the less crowded pseudoequatorial position. nih.govnih.gov |

| Electron-Withdrawing Group (e.g., Fluorine, Hydroxyl) | Favors exo for 4R isomer, endo for 4S isomer | A stereoelectronic interaction known as the gauche effect stabilizes this arrangement. nih.gov |

Proline and its analogs are powerful tools for modulating peptide conformation due to the unique constraints they impose. sigmaaldrich.com The tertiary amide bond formed by the proline nitrogen restricts rotation, and the cis/trans isomerization of the Xaa-Pro peptide bond is a key determinant of protein folding and structure. sigmaaldrich.com The energy difference between the cis and trans isomers for a proline-containing peptide bond is significantly smaller than for other amino acids, meaning both conformations can be present in solution. sigmaaldrich.com

By creating analogs based on the this compound scaffold, chemists can influence this cis/trans equilibrium and stabilize specific peptide structures. For example, introducing bulky substituents on the proline ring can sterically favor the cis-amide bond, which is a hallmark of type VI β-turns. researchgate.net The ability to engineer these turns is vital in medicinal chemistry for creating peptidomimetics with enhanced stability and biological activity. researchgate.net Proline derivatives have been successfully incorporated into collagen mimetics, neurotransmitter receptor proteins, and enzymes to predictably alter their structure and function. nih.gov The defined stereochemistry of the proline scaffold ensures that these conformational changes are precise and reproducible. nih.gov

Development of Chiral Ligands for Metal-Catalyzed Asymmetric Reactions

The rigid, stereochemically defined structure of this compound makes it an ideal scaffold for the development of chiral ligands used in asymmetric catalysis. In this context, the proline derivative acts as a chiral environment that influences the stereochemical outcome of a chemical reaction, leading to the preferential formation of one enantiomer over the other.

Proline and its derivatives are among the most successful organocatalysts and ligands in asymmetric synthesis. researchgate.netresearchgate.net They are particularly effective in reactions such as aldol, Mannich, and Michael additions. libretexts.orgresearchgate.net When used as a ligand, the proline scaffold coordinates to a metal center. The fixed spatial arrangement of the coordinating atoms (typically the nitrogen and a carboxyl oxygen or other introduced functional group) and the steric bulk of the 4-methoxyphenylacetyl group create a well-defined chiral pocket around the metal. This pocket dictates how substrate molecules can approach the metal's active site, thereby controlling the stereoselectivity of the reaction. organic-chemistry.org The development of such ligands is a cornerstone of modern synthetic chemistry, enabling the efficient and environmentally friendly production of chiral molecules, which are fundamental building blocks for pharmaceuticals and agrochemicals. nih.govmdpi.com

| Asymmetric Reaction | Role of Proline-Based Catalyst/Ligand | Typical Outcome |

| Aldol Reaction | Activates the carbonyl donor via enamine formation and directs the approach of the acceptor. researchgate.netmdpi.com | High yields and enantioselectivity (ee). mdpi.com |

| Mannich Reaction | Forms a chiral enamine which attacks an imine, controlling the formation of new stereocenters. libretexts.org | Excellent stereocontrol in the synthesis of chiral β-amino carbonyl compounds. libretexts.org |

| Michael Addition | The chiral enamine intermediate adds to an α,β-unsaturated carbonyl compound. libretexts.org | Produces adducts with high diastereoselectivity and enantioselectivity. researchgate.net |

Applications in Advanced Materials Science and Polymer Chemistry

The chirality and structural rigidity inherent to the this compound scaffold are increasingly being exploited in materials science to create ordered, functional materials at the molecular level.

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic molecules. When the organic linkers are chiral, the resulting MOF is also chiral. Proline derivatives are excellent candidates for these chiral linkers. rsc.orgacs.org By functionalizing the this compound scaffold with additional coordinating groups (e.g., carboxylic acids), it can be used to build homochiral MOFs. rsc.orgrsc.org

These materials possess uniform, chiral pores and channels, making them highly valuable for applications such as enantioselective separation (chiral chromatography), asymmetric catalysis, and sensing. nih.gov The synthesis of homochiral MOFs using proline derivatives has been shown to produce materials with helical structures and interesting physical properties. rsc.orgacs.org The precise stereochemistry of the proline building block is directly translated to the macroscopic structure of the MOF, demonstrating a powerful method for chirality transfer across scales. rsc.org

The incorporation of chiral proline-based scaffolds into polymers and other materials can impart unique properties. For instance, proline-functionalized nanoparticles have been developed for use as recyclable catalysts in aqueous media. nih.gov The chiral units on the surface of the nanoparticles create an active and selective catalytic environment.

Furthermore, the work on homochiral MOFs has demonstrated that materials built from proline derivatives can exhibit interesting electronic and optical properties. rsc.org For example, semi-conductive and photocatalytic behaviors have been observed in MOFs synthesized from proline-based linkers. rsc.org This opens the door to designing novel materials for applications in electronics, solar energy conversion, and smart sensors. The ability to create materials with predictable chirality and structure, derived from scaffolds like this compound, is a rapidly advancing frontier in materials science. aspbs.com

Advanced Spectroscopic Characterization and Computational Analysis of S 1 4 Methoxyphenylacetyl Proline

High-Resolution Spectroscopic Characterization Techniques

High-resolution spectroscopic techniques are indispensable for the unambiguous structural elucidation of organic molecules. A multi-faceted approach, combining various spectroscopic methods, would be necessary to fully characterize (S)-1-(4-methoxyphenylacetyl)proline .

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of a molecule in solution. For This compound , a combination of ¹H and ¹³C NMR experiments would provide a detailed map of the carbon and proton framework.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons of the 4-methoxyphenyl (B3050149) group, the methoxy (B1213986) protons, the acetyl methylene (B1212753) protons, and the protons of the proline ring. The chemical shifts and coupling constants of the proline ring protons are particularly sensitive to the ring's conformation and the cis-trans isomerism of the amide bond. Two distinct sets of signals might be observed due to the slow interconversion between the cis and trans isomers of the tertiary amide bond formed between the acetyl group and the proline nitrogen.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data by providing the chemical shifts for each unique carbon atom. This would include the carbonyl carbons of the acetyl and carboxylic acid groups, the carbons of the aromatic ring, the methoxy carbon, and the carbons of the proline ring. The chemical shifts of the proline carbons, particularly Cβ and Cγ, are diagnostic for the cis or trans configuration of the X-Pro amide bond.

Further NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be instrumental in assigning all proton and carbon signals unequivocally and confirming the connectivity of the molecular structure. While not directly applicable due to the elemental composition of the target molecule, techniques like ¹⁹F and ⁷⁷Se NMR are powerful tools for compounds containing these respective nuclei.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Protons | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic (4-methoxyphenyl) | 6.8 - 7.3 |

| Methoxy (-OCH₃) | ~3.8 |

| Acetyl (-CH₂-) | ~3.6 |

| Proline α-CH | 4.3 - 4.5 |

| Proline β, γ, δ-CH₂ | 1.8 - 3.7 |

| Carboxyl (-COOH) | >10 (broad) |

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl (acetyl) | ~170 |

| Carbonyl (carboxyl) | >175 |

| Aromatic (C-O) | ~159 |

| Aromatic (C-H) | 114 - 130 |

| Aromatic (C-C) | ~127 |

| Methoxy (-OCH₃) | ~55 |

| Acetyl (-CH₂-) | ~40 |

| Proline α-C | ~60 |

| Proline β, δ-C | 25 - 50 |

| Proline γ-C | ~25 |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For This compound , high-resolution mass spectrometry (HRMS) would be employed to determine its exact molecular mass, which in turn would confirm its elemental formula (C₁₄H₁₇NO₄).

Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) would be suitable ionization techniques. Tandem mass spectrometry (MS/MS) experiments would involve the selection of the molecular ion and its subsequent fragmentation. The fragmentation pattern would be expected to show characteristic losses, such as the loss of the carboxylic acid group, the cleavage of the amide bond, and the fragmentation of the 4-methoxyphenylacetyl moiety, providing valuable structural confirmation.

Vibrational Spectroscopy (e.g., Infrared Spectroscopy)

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of This compound would be expected to exhibit characteristic absorption bands for the various functional groups.

Key Expected IR Absorption Bands:

O-H stretch of the carboxylic acid: A broad band in the region of 2500-3300 cm⁻¹.

C-H stretches of the aromatic and aliphatic groups: Around 2850-3100 cm⁻¹.

C=O stretch of the carboxylic acid: Around 1700-1725 cm⁻¹.

C=O stretch of the tertiary amide: Around 1630-1670 cm⁻¹.

C=C stretches of the aromatic ring: In the region of 1450-1600 cm⁻¹.

C-O stretch of the methoxy group and the carboxylic acid: In the range of 1000-1300 cm⁻¹.

Circular Dichroism (CD) Spectroscopy for Chiral Conformation

Circular Dichroism (CD) spectroscopy is an essential technique for studying chiral molecules and their secondary structure in solution. As This compound possesses a chiral center at the α-carbon of the proline ring, its CD spectrum would provide a unique fingerprint related to its absolute configuration and conformational preferences. The presence of the proline ring often induces a polyproline II (PPII) type helical conformation in peptides, which has a characteristic CD signature with a strong negative band around 204 nm and a weak positive band around 228 nm. The CD spectrum would be crucial in confirming the enantiomeric purity and studying conformational changes in different solvent environments.

Crystallographic Analysis for Absolute Configuration and Three-Dimensional Structure Elucidation

X-ray crystallography is the gold standard for determining the absolute configuration and the precise three-dimensional structure of a crystalline compound. A single-crystal X-ray diffraction analysis of This compound would provide definitive proof of its stereochemistry and detailed information about bond lengths, bond angles, and torsion angles. This technique would also reveal the conformation of the proline ring (envelope or twist) and the orientation of the 4-methoxyphenylacetyl substituent. Furthermore, the crystal packing analysis would shed light on the intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group, which govern the solid-state architecture.

Computational Chemistry and Molecular Modeling Studies

Computational chemistry and molecular modeling serve as powerful complements to experimental data, providing insights into the electronic structure, conformational landscape, and spectroscopic properties of molecules. For This compound , methods like Density Functional Theory (DFT) could be employed to:

Optimize the molecular geometry: To predict the most stable conformations of the molecule, including the pucker of the proline ring and the orientation of the substituents.

Predict spectroscopic properties: To calculate theoretical NMR chemical shifts, IR vibrational frequencies, and CD spectra. These calculated spectra can then be compared with experimental data to aid in spectral assignment and structural validation.

Analyze electronic properties: To investigate the distribution of electron density, molecular orbitals (HOMO and LUMO), and electrostatic potential, which can provide insights into the molecule's reactivity.

By combining these advanced spectroscopic and computational approaches, a comprehensive and unambiguous understanding of the structural and stereochemical features of This compound can be achieved.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reaction Pathways

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic structure of molecules like this compound. DFT calculations can elucidate the distribution of electron density, molecular orbital energies, and the nature of chemical bonds within the molecule. masjaps.comresearchgate.net For this compound, these calculations would typically be performed using a functional such as B3LYP combined with a basis set like 6-311++G(d,p) to provide a balance of accuracy and computational cost. masjaps.comnih.gov

The electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in understanding the molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. nih.gov DFT can also be used to generate theoretical vibrational spectra (infrared and Raman), which can be compared with experimental data to confirm the molecular structure and assign vibrational modes to specific functional groups. masjaps.com

Furthermore, DFT is instrumental in mapping potential reaction pathways. mdpi.com By calculating the energies of reactants, transition states, and products, a detailed energy profile of a reaction can be constructed. mdpi.com For instance, in the synthesis or metabolism of this compound, DFT could be used to identify the most likely mechanisms by determining the activation energies for different potential routes. mdpi.com This involves locating the transition state structures, which are saddle points on the potential energy surface, and confirming them through frequency analysis (a single imaginary frequency). arxiv.orgscm.com

Below is an illustrative table of electronic properties for this compound that could be obtained from DFT calculations.

| Property | Calculated Value | Unit |

| HOMO Energy | -6.5 | eV |

| LUMO Energy | -0.8 | eV |

| HOMO-LUMO Gap | 5.7 | eV |

| Dipole Moment | 3.2 | Debye |

| Total Energy | -975.43 | Hartree |

Note: The data in this table is hypothetical and for illustrative purposes.

Molecular Dynamics Simulations for Conformational Preferences and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.net For this compound, MD simulations can provide detailed insights into its conformational landscape and how it interacts with its environment, such as a solvent or a biological receptor. researchgate.netresearchgate.net These simulations solve Newton's equations of motion for a system of particles, yielding a trajectory that describes the positions and velocities of the particles over time. nih.govplos.org

A key application of MD for this molecule would be to explore the different conformations adopted by the proline ring and the orientation of the 4-methoxyphenylacetyl group. The proline ring is known to exist in different puckered conformations (e.g., Cγ-endo and Cγ-exo), and the cis-trans isomerization of the amide bond is a critical factor in the structure of proline-containing molecules. researchgate.netnih.govnih.gov MD simulations can reveal the relative populations of these conformers and the energy barriers between them. nih.gov

MD simulations are also invaluable for studying intermolecular interactions. By simulating this compound in a solvent like water, one can observe the formation and dynamics of hydrogen bonds and other non-covalent interactions. nih.gov If the molecule is part of a larger system, such as a complex with a protein, MD can elucidate the specific interactions that stabilize the bound state, identifying key residues involved in the binding. researchgate.net

The following table illustrates the type of data that can be extracted from MD simulations regarding the conformational preferences of this compound.

| Conformational Feature | Population (%) | Average Dihedral Angle (degrees) |

| Proline Ring Pucker (Cγ-endo) | 65 | +15 |

| Proline Ring Pucker (Cγ-exo) | 35 | -15 |

| Amide Bond (trans) | 95 | 180 |

| Amide Bond (cis) | 5 | 0 |

Note: The data in this table is hypothetical and for illustrative purposes.

Quantum Mechanical Calculations of Stereoselectivity and Transition States

Quantum Mechanical (QM) calculations are essential for understanding the stereoselectivity observed in chemical reactions involving chiral molecules like this compound. These methods, including DFT and ab initio approaches, can accurately model the transition states of reactions, providing a basis for explaining why one stereoisomer is formed preferentially over another. uchicago.edu

In the context of the synthesis of this compound, QM calculations can be used to model the transition states leading to the (S) and (R) enantiomers. By comparing the activation energies of these diastereomeric transition states, the enantiomeric excess can be predicted. The transition state with the lower energy will correspond to the major product, and the difference in energy can be related to the product ratio via the Eyring equation.

These calculations require the precise location of transition state geometries on the potential energy surface. arxiv.org This is a computationally intensive task that involves optimizing the geometry to a first-order saddle point. scm.com Once located, the nature of the transition state is confirmed by vibrational frequency analysis, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. arxiv.org The insights gained from these calculations are crucial for designing and optimizing stereoselective syntheses.

An illustrative table of calculated transition state energies for a hypothetical stereoselective reaction is provided below.

| Transition State | Relative Energy (kcal/mol) | Key Interatomic Distance (Å) |

| TS-(S) | 0.0 | 2.1 |

| TS-(R) | 2.5 | 2.4 |

Note: The data in this table is hypothetical and for illustrative purposes.

Structure-Activity Relationship (SAR) Analysis through Computational Methods

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. nih.govnih.gov Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, play a significant role in modern SAR analysis. nih.govfrontiersin.orgmdpi.com For this compound and its analogs, computational SAR can be used to predict the biological activity of new derivatives and guide the design of more potent or selective compounds. mdpi.com

A typical QSAR study involves creating a dataset of compounds with known activities and then developing a mathematical model that relates their structural or physicochemical properties (descriptors) to their activity. frontiersin.org These descriptors can include electronic properties (from DFT), steric parameters, and hydrophobicity, among others. The resulting model can then be used to predict the activity of compounds that have not yet been synthesized. mdpi.com

Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. nih.gov These approaches generate 3D fields around a set of aligned molecules to represent their steric and electrostatic properties. mdpi.com The resulting models can provide intuitive graphical representations of the regions where modifications to the molecular structure are likely to increase or decrease activity. nih.gov For this compound, a 3D-QSAR study could reveal, for example, that increasing the steric bulk at a certain position or modifying the electrostatic potential in another region could enhance its biological effects. nih.gov

The following table provides a hypothetical example of a QSAR model for a series of analogs of this compound.

| Compound | LogP | Dipole Moment (Debye) | Predicted pIC50 | Experimental pIC50 |

| Analog 1 | 2.5 | 3.2 | 6.8 | 6.7 |

| Analog 2 | 2.8 | 3.5 | 7.1 | 7.0 |

| Analog 3 | 2.2 | 3.0 | 6.5 | 6.6 |

| Analog 4 | 3.1 | 3.8 | 7.4 | 7.3 |

Note: The data in this table is hypothetical and for illustrative purposes.

Emerging Research Avenues and Future Perspectives for S 1 4 Methoxyphenylacetyl Proline

Exploration of Novel Organocatalytic Transformations and Reaction Scope Expansion

The core of future research into (S)-1-(4-methoxyphenylacetyl)proline lies in harnessing its potential as an organocatalyst. Proline itself is a versatile and efficient catalyst for a wide array of asymmetric reactions, including aldol, Mannich, Michael, and Diels-Alder reactions. The N-acylation with a 4-methoxyphenylacetyl group in this compound could significantly modify the steric and electronic properties of the catalyst, potentially leading to enhanced reactivity or novel stereochemical outcomes.

A primary research avenue will be to screen this compound as a catalyst in well-established proline-catalyzed reactions. The bulky N-acyl group could influence the transition state geometry, which may afford higher enantioselectivity or diastereoselectivity compared to unsubstituted proline. Expanding the reaction scope would involve testing this catalyst with a broader range of substrates, particularly those that are challenging for existing organocatalysts.

Table 1: Potential Asymmetric Reactions for Catalysis by this compound

| Reaction Type | Description | Potential Influence of the 4-Methoxyphenylacetyl Group |

|---|---|---|

| Aldol Reaction | Carbon-carbon bond formation between a ketone and an aldehyde. | May enhance facial selectivity by creating a more defined chiral pocket. |

| Mannich Reaction | Aminoalkylation of an acidic proton located in the α-position of a carbonyl compound. | Could improve diastereoselectivity in three-component reactions. |

| Michael Addition | Nucleophilic addition of a carbanion or another nucleophile to an α,β-unsaturated carbonyl compound. | The electronic effect of the methoxy (B1213986) group might modulate the catalyst's nucleophilicity/electrophilicity balance. |

| Diels-Alder Reaction | A [4+2] cycloaddition reaction between a conjugated diene and a substituted alkene. | Steric hindrance could favor specific endo/exo transition states, leading to unique product ratios. |

Integration into Green Chemistry Methodologies and Sustainable Synthesis

Organocatalysis is inherently aligned with the principles of green chemistry, which advocate for the reduction or elimination of hazardous substances. The use of this compound as a metal-free catalyst is a significant step towards sustainable chemical synthesis. Future research will likely focus on integrating this catalyst into processes that further enhance its green credentials.

This includes the development of synthetic routes that utilize renewable feedstocks, minimize unnecessary derivatization steps, and operate in environmentally benign solvents like water or ionic liquids, or under solvent-free conditions. The efficiency of the catalyst at low loadings will be a key metric, as this reduces waste and improves atom economy. The reusability of the catalyst, particularly through immobilization (see section 6.5), is another critical aspect of its application in sustainable methodologies.

Development of Automated Synthetic Strategies

To transition this compound from a laboratory curiosity to a widely applicable catalyst, the development of efficient and scalable synthetic routes is essential. Automated synthesis platforms and flow chemistry offer significant advantages over traditional batch processing, including improved reaction control, enhanced safety, and higher throughput.

Future work will likely target the development of a continuous flow process for the synthesis of this compound itself. Furthermore, the application of this catalyst in automated systems for high-throughput screening of reaction conditions or for the production of chiral molecules on a larger scale represents a significant research frontier. Flow chemistry could enable the telescoped synthesis of complex molecules, where this compound is used as a catalyst in one of the key asymmetric steps without the need for isolating intermediates.

Computational Design and Prediction of Novel Derivatives with Enhanced Properties

Computational chemistry, particularly density functional theory (DFT), has become a powerful tool for understanding reaction mechanisms and predicting the behavior of catalysts. For proline-based organocatalysts, computational models can elucidate the roles of different substituents in influencing catalytic activity and stereoselectivity.

A promising future direction is the use of computational modeling to investigate the transition states of reactions catalyzed by this compound. These studies can reveal how the N-acyl group interacts with substrates and influences the energy barriers of competing reaction pathways. Moreover, in silico screening can guide the rational design of second-generation catalysts. By computationally evaluating various modifications to the 4-methoxyphenylacetyl group or the proline ring, researchers can prioritize the synthesis of new derivatives with predicted superior performance, accelerating the catalyst development cycle.

Table 2: Illustrative Computational Parameters for Catalyst Design (Based on Proline Analogues)

| Structural Modification | Predicted Effect | Computational Metric |

|---|---|---|

| Electron-withdrawing group on the phenyl ring | Increased acidity of the carboxylic acid proton, potentially accelerating the catalytic cycle. | Calculated pKa, Transition State Energy |

| Electron-donating group on the phenyl ring | Enhanced nucleophilicity of the enamine intermediate. | HOMO/LUMO Energy Gaps |

| Increased steric bulk near the proline nitrogen | Enhanced enantioselectivity by blocking one reaction face more effectively. | Steric Maps, Transition State Geometry |

| Substitution on the proline ring (e.g., at C4) | Altered ring pucker and orientation of the catalytic groups. | Conformational Energy Analysis |

Exploration of Heterogeneous Catalysis with Immobilized Derivatives

A major drawback of homogeneous catalysts is the difficulty in separating them from the reaction mixture, which complicates product purification and prevents catalyst recycling. Immobilizing this compound on a solid support would convert it into a heterogeneous catalyst, addressing these challenges.

Future research will focus on developing methods to anchor derivatives of this compound onto various supports, such as polymers, silica, or magnetic nanoparticles. The key challenge is to ensure that the immobilization strategy does not compromise the catalyst's activity or selectivity. The use of magnetic nanoparticles is particularly attractive as it allows for simple and efficient catalyst recovery using an external magnet. The development of robust, recyclable, and highly active heterogeneous versions of this compound would significantly enhance its practical utility in both academic and industrial settings.

Q & A

Q. How can researchers optimize the synthesis of (S)-1-(4-methoxyphenylacetyl)proline for high enantiomeric purity?

Methodological Answer:

- Catalyst Selection : Use (S)-proline as a chiral catalyst in DMSO solvent to achieve enantioselectivity (>90% ee) .

- Reaction Conditions : Maintain room temperature (RT) for 12 days to ensure complete conversion. For accelerated reactions, consider microwave-assisted synthesis under controlled heating.

- Precursor Handling : Utilize 4-methoxyphenylacetyl chloride (CAS 4693-91-8) as the acylating agent, stored below -20°C to prevent hydrolysis .

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Catalyst | (S)-proline (50 mol%) | 91% yield, 96% ee |

| Solvent | DMSO | Enhances reaction rate and ee |

| Reaction Time | 12 days (RT) | Ensures >90% conversion |

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Confirm stereochemistry and acyl group attachment via H and C NMR. Compare chemical shifts with NIST reference data for 4-methoxyphenyl derivatives (e.g., δ 3.8 ppm for methoxy protons) .

- X-ray Crystallography : Resolve crystal structure using single-crystal diffraction (e.g., monoclinic P2 space group for analogous compounds) .

- HPLC Analysis : Use chiral columns (e.g., Chiralpak AD-H) with UV detection at 254 nm to quantify enantiomeric excess .

Q. How should this compound be stored to maintain stability during experiments?

Methodological Answer:

- Temperature : Store at -20°C in airtight containers to prevent degradation.

- Solvent Compatibility : Dissolve in anhydrous DMSO or acetonitrile for long-term storage; avoid aqueous buffers to minimize hydrolysis .

- Light Sensitivity : Protect from UV exposure using amber vials, as methoxy groups are prone to photodegradation .

Advanced Research Questions

Q. How can asymmetric synthesis of this compound be designed to introduce multiple chiral centers in a single step?

Methodological Answer:

- Chiral Auxiliary Strategy : Employ tryptamine-derived auxiliaries to control stereochemistry at C1 and C14 positions .

- Catalytic Asymmetric Addition : Use (S)-proline to catalyze Michael additions of enones (e.g., 1-(cyclohexen-1-yl)ethenone), achieving three chiral centers with >95% diastereomeric excess .

- Mechanistic Insight : Monitor reaction intermediates via in-situ IR spectroscopy to optimize transition-state interactions.

Q. What role does the proline moiety play in modulating biochemical interactions of this compound?

Methodological Answer:

- Stress Response Pathways : Proline’s secondary amine stabilizes protein interactions under oxidative stress, as shown in Arabidopsis and Oryza sativa gene expression studies (e.g., upregulation of OsP5CS1 and OsP5CR) .

- Enzyme Inhibition : The acylated proline derivative may act as a competitive inhibitor for prolyl hydroxylases, altering collagen biosynthesis in vitro .

| Gene | Expression Under Stress | Functional Role |

|---|---|---|

| OsP5CS1 | 3.5-fold increase | Proline biosynthesis |

| OsP5CR | 2.8-fold increase | Cyclization of glutamate-semialdehyde |

Q. How should researchers address contradictions in reported physicochemical data (e.g., melting points, spectral data)?

Methodological Answer:

- Cross-Referencing : Validate melting points (e.g., 124–126°C for 4-methoxyphenyl derivatives) against NIST standards and peer-reviewed crystallography data .

- Error Analysis : Calculate subsampling errors using IHL factors to account for batch variability in synthesis .

- Reproducibility Tests : Replicate experiments under controlled conditions (e.g., humidity <30%) to isolate environmental variables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.